molecular formula C19H28FN3O4 B6094433 N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B6094433
M. Wt: 381.4 g/mol
InChI Key: AKRFRUMUKCRSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as EF-1502, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EF-1502 is a piperazine derivative that has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes. In

Mechanism of Action

N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to various downstream effects such as the regulation of intracellular calcium levels, the activation of neurotrophic factors, and the inhibition of pro-inflammatory cytokines. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In neurology, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In oncology, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to chemotherapy. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects, and to modulate the activity of the hypothalamic-pituitary-adrenal axis.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. This compound is also relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the main limitations of this compound is its limited availability and high cost, which may limit its widespread use in research. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One area of research is the development of this compound analogs with improved pharmacological properties and reduced side effects. Another area of research is the investigation of this compound as a potential therapeutic agent for various diseases such as neurodegenerative diseases, cancer, and psychiatric disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes. Overall, this compound is a promising compound that has the potential to contribute to the development of new therapies for various diseases.

Synthesis Methods

N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide can be synthesized using a multi-step process involving the reaction of 2-fluoro-4-methoxybenzaldehyde with ethyl 3-aminopropionate, followed by the reaction of the resulting intermediate with 2-chloro-N-(3-ethoxypropyl)acetamide. The final product is obtained through purification and isolation steps. The synthesis of this compound has been reported in several scientific papers, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been investigated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent.

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O4/c1-3-27-10-4-7-21-18(24)12-17-19(25)22-8-9-23(17)13-14-5-6-15(26-2)11-16(14)20/h5-6,11,17H,3-4,7-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRFRUMUKCRSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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